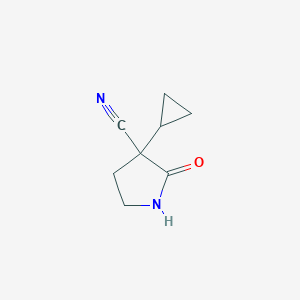
3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo-
Overview
Description
Molecular Structure Analysis
The InChI code for 3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo- is1S/C8H10N2O/c9-5-8(6-1-2-6)3-4-10-7(8)11/h6H,1-4H2,(H,10,11)/t8-/m1/s1 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The physical form of 3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo- is described as a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as solubility, density, and refractive index are not available in the retrieved data.Scientific Research Applications
Synthesis and Chemical Transformations
The chemical compound "3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo-" is a significant intermediate in organic synthesis, contributing to the development of complex molecules with potential biological and pharmacological activities. For instance, the Mn(III)-mediated oxidative cyclization reaction utilizes pyrroles and indoles, revealing its role in synthesizing the tetracyclic core of tronocarpine, which is pivotal in drug discovery processes (Magolan & Kerr, 2006). This example underscores the compound's utility in generating novel structures, potentially leading to new therapeutic agents.
Fluorescent Properties and Biological Activities
Compounds featuring the pyridone fragment, such as "3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo-," exhibit a range of biological activities including anti-inflammatory, analgesic, anticancer, and cardiotonic effects. Their structural motif, particularly the presence of a cyano group, enhances fluorescence quantum yield, making these compounds valuable in fluorescent sensing applications (Fedoseev et al., 2015). This dual functionality—biological activity and optical properties—positions such compounds as interesting candidates for further exploration in medicinal chemistry and materials science.
Catalytic Applications and Material Science
The versatility of "3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo-" extends to catalysis and material science. For example, the development of poly-N-vinylpyrrolidinones with asymmetric centers derived from l-amino acids showcases the compound's role in stabilizing nanoclusters for catalytic asymmetric oxidations. This innovation opens new avenues for synthesizing optically active compounds, highlighting the material's significance in green chemistry and catalysis (Hao et al., 2016).
Environmental and Sensing Applications
The degradation mechanism of nitrogen heterocyclic compounds, like pyridine, in water using dielectric barrier discharge technology, illustrates the environmental applications of related compounds. This research provides insights into removing hazardous substances from water, demonstrating the potential of "3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo-" derivatives in environmental science and pollution control (Li et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-5-8(6-1-2-6)3-4-10-7(8)11/h6H,1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLOYDKKQPQELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCNC2=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


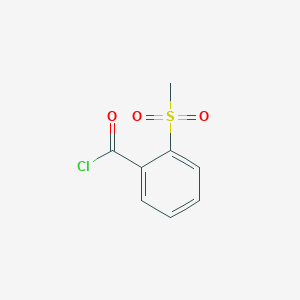
![N-ethyl-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2929234.png)
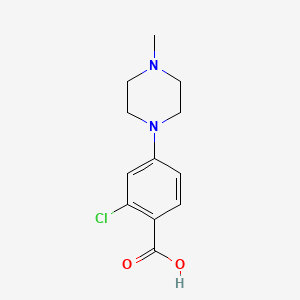
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2929239.png)
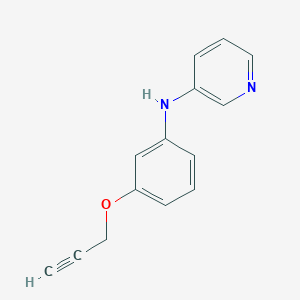
![Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate](/img/structure/B2929241.png)
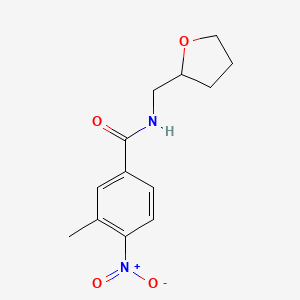
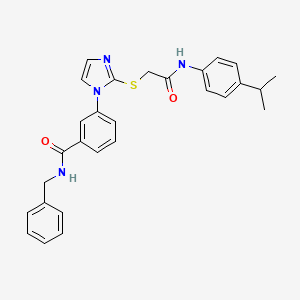
![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2929244.png)
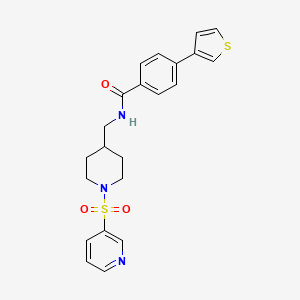

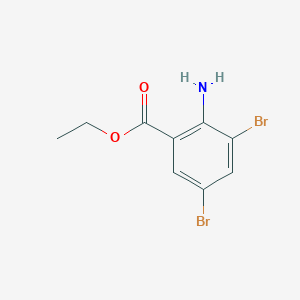
![2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol](/img/structure/B2929254.png)
![N-(1-cyanocyclobutyl)-6-(furan-2-yl)-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2929255.png)